2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine
Overview
Description
2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. The presence of oxazoline rings and a pyridine core contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known to be aC2 symmetric ligand used for enantioselective catalysis . It forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
Mode of Action
The compound interacts with its targets by forming bidentate coordination complexes . This interaction is facilitated by the strong affinity of the oxazoline nitrogen for various metals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine typically involves the reaction of 2,6-dibromopyridine with (4R)-4-tert-butyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acetonitrile, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols .
Scientific Research Applications
2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of chiral molecules for biological studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
- 2,6-Bis[(4R)-4-phenyl-2-oxazolin-2YL]pyridine
- 2,6-Bis[(4S)-4-tert-butyl-2-oxazolin-2YL]pyridine
- 2,6-Bis[(4R)-4-isopropyl-2-oxazolin-2YL]pyridine
Comparison: Compared to similar compounds, 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine is unique due to its tert-butyl groups, which provide steric hindrance and enhance its selectivity in asymmetric reactions. The presence of these bulky groups also improves the stability of the metal-ligand complex, making it a preferred choice for certain catalytic applications .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-[6-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMXPSQXYYPJG-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357347 | |
Record name | ZINC00386431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185346-17-2 | |
Record name | 2,6-Bis[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185346-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZINC00386431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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